Naphthalen-1-yl pent-1-en-1-ylcarbamate

Description

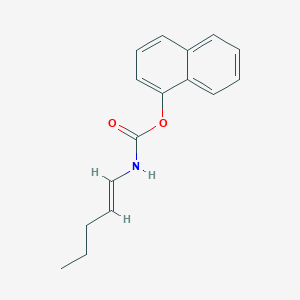

Naphthalen-1-yl pent-1-en-1-ylcarbamate is a carbamate derivative featuring a naphthalene moiety linked to a pentenyl group via a carbamate (-O-C(=O)-N-) bridge. Carbamates are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

naphthalen-1-yl N-[(E)-pent-1-enyl]carbamate |

InChI |

InChI=1S/C16H17NO2/c1-2-3-6-12-17-16(18)19-15-11-7-9-13-8-4-5-10-14(13)15/h4-12H,2-3H2,1H3,(H,17,18)/b12-6+ |

InChI Key |

ZTVKXXMEZVOHPP-WUXMJOGZSA-N |

Isomeric SMILES |

CCC/C=C/NC(=O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCCC=CNC(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl pent-1-en-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with pent-1-en-1-yl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl pent-1-en-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding this compound oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Naphthalen-1-yl pent-1-en-1-ylcarbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-1-yl pent-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-Phenylethyl N-naphthalen-1-ylcarbamate ()

- Structure : Substitutes the pentenyl group with a phenylethyl moiety.

- Key Properties : Predicted collision cross-sections (CCS) for [M+H]+ and [M+Na]+ adducts are 168.5 Ų and 183.0 Ų, respectively, indicating moderate polarity and size .

- Comparison : The phenyl group may enhance π-π stacking compared to the aliphatic pentenyl chain, affecting crystallinity and biological target interactions.

[1-(3-Ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride ()

- Structure : Incorporates an azetidinium ring and an ethynyl group, introducing cationic character.

- Key Properties : Molecular weight = 372.16 g/mol; the charged azetidinium group likely increases solubility in polar solvents .

- Comparison : The cationic center distinguishes this compound from the neutral Naphthalen-1-yl pent-1-en-1-ylcarbamate, suggesting divergent applications in ion-binding or catalysis.

(Naphthalen-1-yl)boronic Acid ()

- Structure : Replaces the carbamate with a boronic acid (-B(OH)₂) group.

- Key Properties: Crystal packing indices: Monoclinic form (0.692) vs. orthorhombic (0.688), indicating slight differences in molecular density . Hydrogen-bonding networks form layered structures, unlike the chain-like carbamates .

- Comparison : Boronic acids exhibit reversible covalent binding to diols, making them useful in sensors, unlike carbamates, which are more inert .

Physical and Chemical Properties

*Estimates based on structural analogs.

Biological Activity

Naphthalen-1-yl pent-1-en-1-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article reviews the available literature on its biological properties, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves the reaction of naphthalene derivatives with pent-1-en-1-yl isocyanate, leading to the formation of carbamate linkages. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the structural integrity and functional groups present.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, particularly focusing on their cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound demonstrated significant cytotoxic activity against MDA-MB-231 breast cancer cells, inducing apoptosis and causing cell cycle arrest in the S phase at concentrations as low as 1 μM .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1 | Induces apoptosis, cell cycle arrest |

| Naphthalenes | Various | Varies | Potentially through apoptosis induction |

2.2 Enzyme Inhibition

Naphthalenes are also explored for their enzyme inhibitory activities . For example, certain derivatives have shown promising results in inhibiting butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases . The structure-activity relationship (SAR) studies indicate that modifications on the naphthalene ring can enhance or diminish inhibitory potency.

3. Case Studies

Case Study 1: Anticancer Screening

A study conducted on a series of naphthalene-substituted compounds revealed that specific substitutions on the naphthalene ring significantly increased their anticancer activity. The compound was tested against several cancer cell lines, demonstrating selective toxicity towards MDA-MB-231 cells while sparing normal cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of naphthalene derivatives on cholinesterase enzymes. The study found that certain compounds exhibited IC50 values comparable to established inhibitors like physostigmine, suggesting potential therapeutic applications in treating Alzheimer's disease .

4. Conclusion

This compound exhibits significant biological activity, particularly in anticancer and enzyme inhibition contexts. Ongoing research into its derivatives may yield novel therapeutic agents with enhanced efficacy and specificity. Continued exploration of structure-activity relationships will be crucial in optimizing these compounds for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.